3-(4-Ethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromenone core structure, which is substituted with a hydroxy group at the 7th position and an ethoxyphenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 4-ethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Ethoxyphenyl)-7-oxo-4H-chromen-4-one.
Reduction: 3-(4-Ethoxyphenyl)-7-hydroxy-4H-chroman-4-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its anti-inflammatory and anticancer activities. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation in various in vitro and in vivo models.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The biological effects of 3-(4-ethoxyphenyl)-7-hydroxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro- and anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Hydroxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a hydroxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-7-methoxy-4H-chromen-4-one: Similar structure but with a methoxy group at the 7th position instead of a hydroxy group.
Uniqueness
3-(4-Ethoxyphenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both the ethoxy and hydroxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its solubility, stability, and bioactivity compared to similar compounds.
Properties
CAS No. |
850474-18-9 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-6-3-11(4-7-13)15-10-21-16-9-12(18)5-8-14(16)17(15)19/h3-10,18H,2H2,1H3 |
InChI Key |
LGURYIYBCDLTGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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